![molecular formula C7H9NO B188882 2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 2199-63-5](/img/structure/B188882.png)
2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound that is often used as an intermediate in organic synthesis . It is a useful intermediate for the synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, and anticancer drugs .
Synthesis Analysis
The synthesis of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves multiple steps. The exact method can vary, but it often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular formula of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde is C7H9NO . Its molecular weight is 123.15 . The SMILES string representation of its structure is Cc1cc(C=O)c©[nH]1 .Physical And Chemical Properties Analysis
2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a solid compound . Unfortunately, there is limited information available about its other physical and chemical properties .Scientific Research Applications
Enantiomer Separation and Racemization Barriers
Vorkapić-Furač et al. (1989) synthesized N-aryl-2,5-dimethylpyrrole-3-carbaldehydes and investigated their diastereoisomeric complexes. They achieved separation of enantiomers and determined the barriers to racemization (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).
Synthesis and Characterization of Pyrrole Derivatives
Singh, Rawat, and Sahu (2014) synthesized and characterized a pyrrole chalcone derivative, conducting a computational study to assess its properties, including molecular interactions and binding energy (Singh, Rawat, & Sahu, 2014).
Synthesis of Metallated Pyrrole Compounds
Denat, Gaspard-Iloughmane, and Dubac (1992) synthesized new group 14 5-metallated pyrrole-2-carbaldehydes, exploring their regiospecific preparation and potential applications (Denat, Gaspard-Iloughmane, & Dubac, 1992).
HPLC Analysis of Amino Acids
Gatti et al. (2010) used 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a derivatization reagent for HPLC analysis of amino acids, optimizing the reaction conditions for quantitative analysis (Gatti, Gioia, Leoni, & Andreani, 2010).
Catalysis in Polymerization Processes
Qiao, Ma, and Wang (2011) investigated aluminum and zinc complexes supported by pyrrole-based ligands, particularly focusing on their catalysis in the ring-opening polymerization of ɛ-caprolactone (Qiao, Ma, & Wang, 2011).
Enantiomer Enrichment Studies
Vorkapić-Furač et al. (1992) synthesized N-aryl- and N-heteroaryl-2,5-dimethylpyrrole-3-carbaldehydes, studying their diastereomeric association complexes and enriching enantiomers via liquid chromatography (Vorkapić-Furač, Mintas, Kastner, & Mannschreck, 1992).
Fluoropyrrole Synthesis
Surmont et al. (2009) developed a method for synthesizing 3-fluoropyrroles, expanding the potential applications of pyrrole derivatives in various chemical syntheses (Surmont et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(4-9)6(2)8-5/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWDXQPFVZMHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280750 | |
Record name | 2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
2199-63-5 | |
Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 18512 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2199-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2199-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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